3-(3-Bromopropyl)benzo[b]thiophene
Description
Properties
CAS No. |
34974-07-7 |
|---|---|
Molecular Formula |
C11H11BrS |
Molecular Weight |
255.18 g/mol |
IUPAC Name |
3-(3-bromopropyl)-1-benzothiophene |
InChI |
InChI=1S/C11H11BrS/c12-7-3-4-9-8-13-11-6-2-1-5-10(9)11/h1-2,5-6,8H,3-4,7H2 |
InChI Key |
YXRHYUGVFUYGCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)CCCBr |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity:
Research has indicated that derivatives of benzo[b]thiophene, including 3-(3-Bromopropyl)benzo[b]thiophene, exhibit significant antibacterial and antifungal properties. A study synthesized various halogenated benzo[b]thiophenes and evaluated their antimicrobial activities using the broth microdilution susceptibility method. The results demonstrated that certain derivatives displayed potent activity against both bacterial and fungal strains, suggesting their potential as therapeutic agents in treating infections .
Anticonvulsant and Analgesic Properties:
Another area of investigation focuses on the synthesis of compounds derived from benzo[b]thiophene for their anticonvulsant and analgesic effects. A recent study reported the synthesis of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives, which were evaluated for their antiseizure and pain-relieving properties in various animal models. Although 3-(3-Bromopropyl)benzo[b]thiophene was not the primary focus, its structural relatives suggest a promising avenue for developing new anticonvulsant medications .
Material Science
Organic Electronics:
The compound's unique electronic properties make it a candidate for applications in organic electronics. The presence of the bromopropyl group can enhance charge transport properties, making it suitable for use in organic semiconductors or photovoltaic devices. Research into similar compounds has shown that modifications to the thiophene ring can significantly alter their electronic characteristics, potentially leading to more efficient organic light-emitting diodes (OLEDs) or solar cells.
Synthesis and Structural Studies
Synthetic Methods:
The synthesis of 3-(3-Bromopropyl)benzo[b]thiophene has been explored through various methods involving bromination reactions. These synthetic routes are crucial for producing this compound with high yield and purity. For instance, one innovative approach replaced toxic solvents with less harmful alternatives, improving environmental safety while maintaining effective yields .
Data Table: Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 2-Bromo-5-methylbenzo[b]thiophene | Methyl group at position 5 | Exhibits different electronic properties due to methyl substitution. |
| 4-Bromo-2-propylbenzo[b]thiophene | Propyl group at position 2 | Potentially different reactivity patterns compared to the bromopropyl variant. |
| Benzo[b]thiophen-2-carboxylic acid | Carboxylic acid functional group | Displays distinct solubility and reactivity due to carboxylic acid presence. |
This table illustrates how 3-(3-Bromopropyl)benzo[b]thiophene stands out due to its specific bromopropyl substitution pattern, influencing both its chemical behavior and biological activity compared to other related compounds.
Comparison with Similar Compounds
Substitution Patterns on the Benzo[b]thiophene Core
3-Bromobenzo[b]thiophene (C₈H₅BrS) :
- Lacks the bromopropyl chain, with bromine directly attached to the 3-position of the benzo[b]thiophene ring.
- Exhibits higher electrophilicity at the bromine site, enabling Suzuki-Miyaura cross-coupling reactions .
- Lower molecular weight (213.09 g/mol) and LogP (estimated ~3.0) compared to 3-(3-bromopropyl) derivatives .
6-(tert-Butyl)-3-bromobenzo[b]thiophene (C₁₂H₁₃BrS) :
Heterocycle Variations: Thiophene vs. Benzo[b]thiophene
- 3-(Thien-2-yl)propyl Bromide (C₇H₉BrS): Contains a monocyclic thiophene ring instead of benzo[b]thiophene. Reduced aromaticity and lower molecular weight (205.12 g/mol) compared to 3-(3-bromopropyl)benzo[b]thiophene . Higher solubility in polar solvents due to decreased hydrophobicity (LogP = 3.08 vs. ~3.5 for benzo[b]thiophene derivatives) .
Halogenated Analogues
- 4,7-Dihalobenzo[b]thiophenes :
Pharmacological and Reactivity Profiles
Physicochemical Properties
Q & A
Q. Basic Research Focus
- 1H/13C NMR : Assigns chemical shifts to confirm regioselectivity of bromopropyl substitution and acyl group attachment (e.g., δ 2.5–3.5 ppm for CH₂Br protons) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C≡N at ~2200 cm⁻¹) .
- LC-MS/HRMS : Validates molecular weights (e.g., [M+H]+ peaks) and purity (>95%) .
- HPLC : Monitors reaction progress and purity using MeCN:H₂O gradients .
What computational methods elucidate the electronic properties of brominated benzo[b]thiophene derivatives?
Advanced Research Focus
Time-dependent density functional theory (TD-DFT) and ZINDO-CI calculations model UV-vis absorption spectra and frontier molecular orbitals (FMOs). For thienyl-bridged analogs, CAM-B3LYP functional simulations align with experimental λmax values, revealing charge-transfer transitions influenced by the bromopropyl group’s electron-withdrawing effects . XYZ coordinates and FMO visualizations are archived in supplementary data .
What catalytic mechanisms enable functionalization or desulfurization of 3-(3-Bromopropyl)benzo[b]thiophene?
Advanced Research Focus
Transition-metal catalysts (e.g., iridium complexes) facilitate hydrogenation or desulfurization via coordination to the thiophene sulfur. Homogeneous-phase studies show that bromopropyl substituents sterically hinder metal-thiophene interactions, altering reaction pathways (e.g., favoring C-S bond cleavage over ring opening) . Radical-mediated sulfonylation using Na₂S₂O₅ generates methylsulfonyl radicals, which attack alkynyl precursors to form sulfonylated benzo[b]thiophenes .
How does the bromopropyl group influence biological activity in benzo[b]thiophene derivatives?
Advanced Research Focus
Structure-activity relationship (SAR) studies on antibacterial tetrahydrobenzothiophenes reveal that bromopropyl substitution enhances lipophilicity, improving membrane penetration. For example, compound 31 (with a bromopropyl side chain) exhibits MIC values of 2–4 µg/mL against Staphylococcus aureus by disrupting cell wall synthesis . Toxicity assays (e.g., Ames tests) are critical, as thiophene rings may form reactive metabolites .
What are the key physicochemical properties of 3-(3-Bromopropyl)benzo[b]thiophene?
Q. Basic Research Focus
- Melting Point : Analogous brominated thiophenes (e.g., 3-bromothiophenol) melt at 74–76°C .
- Molecular Weight : ~261–318 g/mol for derivatives with bromopropyl groups .
- Stability : Store below 4°C to prevent decomposition; brominated compounds are light-sensitive .
How are contradictions in spectral data resolved for structurally similar brominated thiophenes?
Advanced Research Focus
Overlapping NMR signals (e.g., CH₂Br vs. CH₂CO) are resolved via 2D techniques (COSY, HSQC) and deuterated solvent comparisons. For example, in compound 32, HSQC correlates δ 3.2 ppm (CH₂Br) with a carbon signal at δ 35 ppm, distinguishing it from acyl protons . Discrepancies in IR absorption bands (e.g., C=O vs. C=C) are addressed by comparing experimental data with computed spectra .
What analytical challenges arise in quantifying trace impurities in 3-(3-Bromopropyl)benzo[b]thiophene?
Advanced Research Focus
Residual solvents (e.g., CH₂Cl₂) and unreacted bromopropane are quantified via GC-MS with a DB-5MS column (LOD: 0.1 ppm). For polar byproducts (e.g., succinic acid), ion-pair HPLC with UV detection (λ = 254 nm) achieves >99% accuracy . Method validation follows ICH Q2(R1) guidelines, ensuring precision (RSD < 2%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
